

1-(3-hydroxyphenyl)ethylamine IUPAC name and structure

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

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A Technical Guide to 3-(1-Aminoethyl)phenol

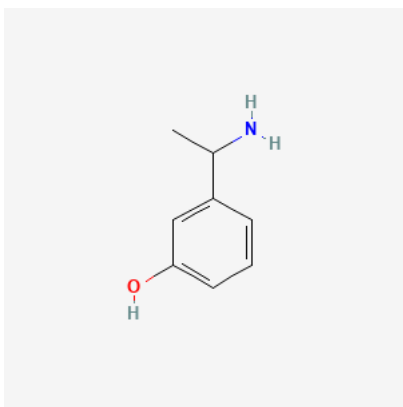
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-(1-aminoethyl)phenol**, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of pharmaceuticals.

Chemical Identity and Structure

3-(1-Aminoethyl)phenol is an organic compound featuring a phenol group substituted with an aminoethyl group at the meta-position. Due to the chiral center at the first carbon of the ethyl chain, it exists as two stereoisomers, (S)- and (R)-enantiomers.

- IUPAC Name: **3-(1-aminoethyl)phenol**^[1]
- Synonyms: 1-(3-Hydroxyphenyl)ethylamine, 3-(1-amino-ethyl)-phenol^[2]
- Molecular Formula: C₈H₁₁NO^[1]^[3]
- CAS Number: 63720-38-7 (for the racemate)^[1]^[2]
- Canonical SMILES: CC(C1=CC(=CC=C1)O)N^[1]



Chemical Structure:

Source: PubChem CID 12347986

The specific enantiomer, (S)-**3-(1-Aminoethyl)phenol** (CAS: 123982-81-0), is a particularly valuable intermediate in the synthesis of certain pharmaceuticals where stereochemistry is critical for biological activity.^[4]

Physicochemical and Predicted Properties

Quantitative data for **3-(1-aminoethyl)phenol** are summarized below. These properties are essential for handling, formulation, and quality control in a laboratory or industrial setting.

Property	Value	Reference
Molecular Weight	137.18 g/mol	[1][3]
Appearance	White or light brown crystalline powder	[4]
Melting Point	177-180 °C	[3]
Boiling Point (Predicted)	266.3 ± 15.0 °C at 760 mmHg	[3][4]
Density (Predicted)	1.096 ± 0.06 g/cm ³	[3][4]
pKa (Predicted)	9.86 ± 0.10	[3]
Flash Point	114.9 °C	[4]
Refractive Index	1.572	[4]
Purity	Typically ≥97%	[2][4]

Role in Drug Development

3-(1-Aminoethyl)phenol is a crucial building block in medicinal chemistry and pharmaceutical synthesis.

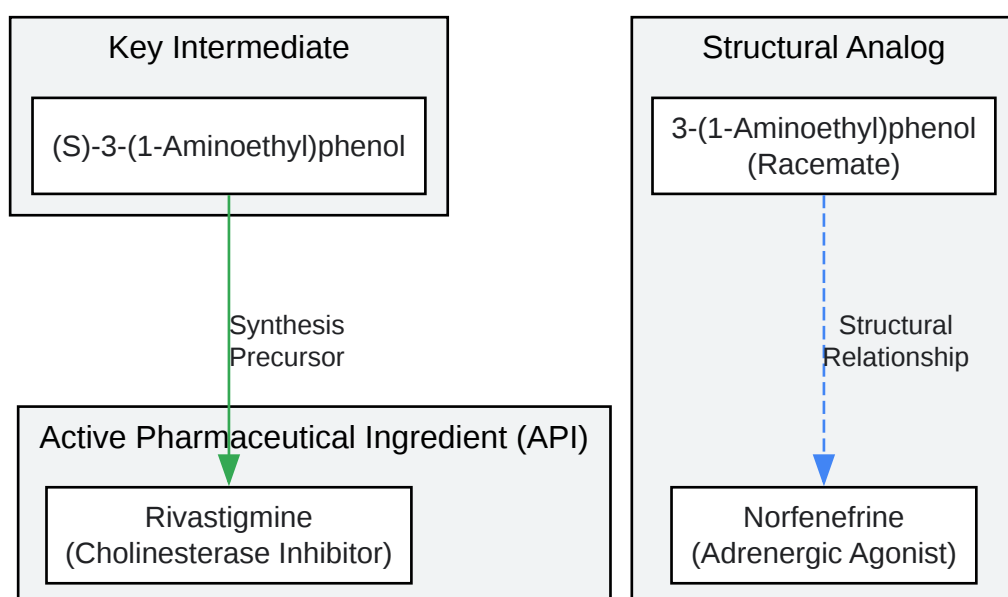
Key Intermediate for Rivastigmine

The primary application of the (S)-enantiomer, (S)-**3-(1-aminoethyl)phenol**, is as a key intermediate in the synthesis of Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The specific (S) configuration is vital for the pharmacological efficacy of the final drug, as it ensures the correct binding orientation to its biological target.[4]

Analog of Adrenergic Agents

Structurally, **3-(1-aminoethyl)phenol** is related to a class of compounds known as phenylethanamines, which includes endogenous neurotransmitters and sympathomimetic drugs. It is an analog of norfenefrine (also known as meta-octopamine or norphenylephrine), an α -adrenergic receptor agonist used to treat hypotension.[5][6] This structural similarity suggests that derivatives of **3-(1-aminoethyl)phenol** could be explored for potential activity on adrenergic receptors, which are key targets in cardiovascular and central nervous system research.[7]

The logical relationship and structural similarity to active pharmaceutical ingredients (APIs) are illustrated in the diagram below.



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Caption: Role of **3-(1-Aminoethyl)phenol** as a precursor and structural analog.

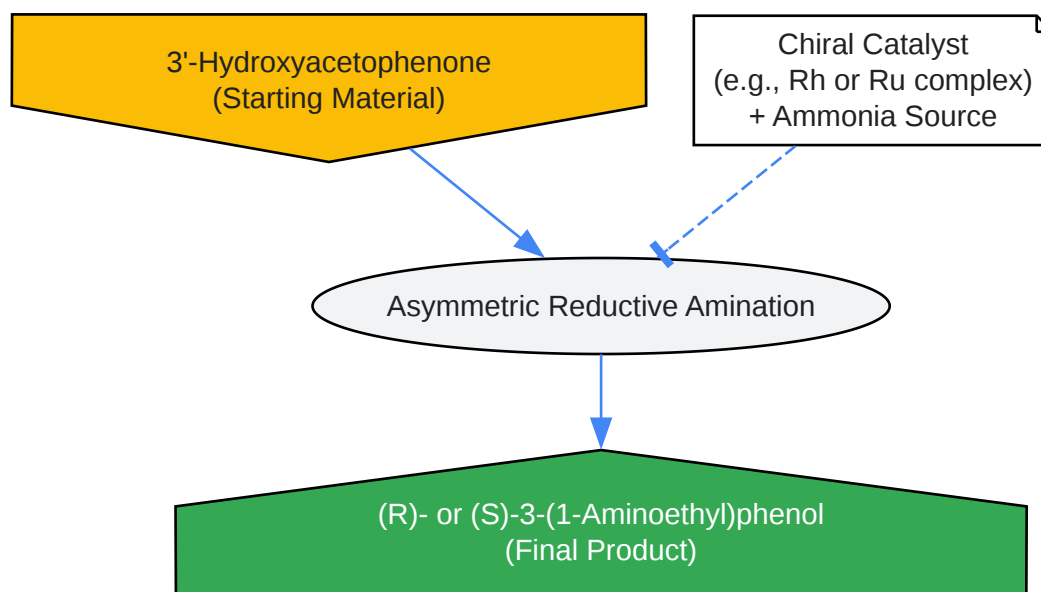
Experimental Protocols: Synthesis

The synthesis of enantiomerically pure **3-(1-aminoethyl)phenol** is of significant industrial importance. Common strategies include the asymmetric synthesis from a prochiral ketone or the resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Catalytic Hydrogenation

A prevalent industrial method involves the asymmetric hydrogenation of a precursor ketone, 3'-hydroxyacetophenone. This process can be achieved through direct reductive amination or by reducing the ketone to a chiral alcohol followed by conversion to the amine.[8]

The general workflow for this synthetic approach is outlined below.



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Caption: Workflow for asymmetric synthesis of **3-(1-Aminoethyl)phenol**.

Method 2: Chiral Resolution of Racemic Amine

A classical and widely used method is the resolution of racemic **3-(1-aminoethyl)phenol** using a chiral resolving agent, such as tartaric acid.^{[9][10]}

Detailed Protocol for Optical Resolution using D-Tartaric Acid: This protocol provides a method for isolating (S)-1-(3-hydroxyphenyl)ethylamine from a racemic mixture.^[9]

- **Salt Formation:** A racemic mixture of 1-(3-hydroxyphenyl)ethylamine is reacted with D-tartaric acid in a suitable solvent, such as a lower alcohol (e.g., methanol or ethanol). The reaction is typically performed by mixing the amine and the acid in a specific molar ratio (e.g., 1:0.5 to form a hemi-tartrate salt).
- **Diastereomeric Crystallization:** The resulting diastereomeric salts—(S)-amine-D-tartrate and (R)-amine-D-tartrate—exhibit different solubilities. The less soluble diastereomer, typically the (S)-amine salt in this case, will preferentially crystallize out of the solution upon cooling or controlled evaporation.
- **Isolation:** The crystallized salt is isolated by filtration and washed with a cold solvent to remove impurities.
- **Hydrolysis (Liberation of Free Amine):** The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (S)-1-(3-hydroxyphenyl)ethylamine.
- **Extraction:** The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the final, optically pure (S)-enantiomer. The optical purity can be confirmed using chiral HPLC.

This method is effective for producing high-purity enantiomers and is suitable for large-scale industrial production.^[9]

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